molecular formula C11H8ClNO2 B15248427 4-Chloro-7-methoxyquinoline-6-carbaldehyde

4-Chloro-7-methoxyquinoline-6-carbaldehyde

Cat. No.: B15248427
M. Wt: 221.64 g/mol
InChI Key: JDTVAPVAHILTFP-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. It is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 7th position, and an aldehyde group at the 6th position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxyquinoline-6-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-7-methoxyquinoline.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-7-methoxyquinoline-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxyquinoline-6-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes and receptors involved in various biological pathways.

    Pathways Involved: It modulates pathways related to cell signaling, growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methoxyquinoline-6-carboxamide: Similar structure but with an amide group instead of an aldehyde group.

    4-Chloro-7-methoxyquinoline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

4-Chloro-7-methoxyquinoline-6-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

4-chloro-7-methoxyquinoline-6-carbaldehyde

InChI

InChI=1S/C11H8ClNO2/c1-15-11-5-10-8(4-7(11)6-14)9(12)2-3-13-10/h2-6H,1H3

InChI Key

JDTVAPVAHILTFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C=O)Cl

Origin of Product

United States

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